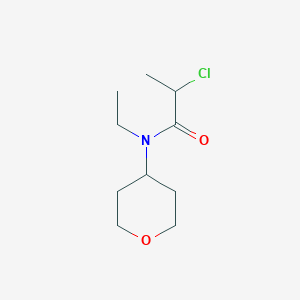

2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide

Description

Properties

IUPAC Name |

2-chloro-N-ethyl-N-(oxan-4-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClNO2/c1-3-12(10(13)8(2)11)9-4-6-14-7-5-9/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRMOYFYSABXDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCOCC1)C(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide generally involves the following key steps:

- Preparation or acquisition of the tetrahydro-2H-pyran-4-yl amine or its precursor.

- Formation of the propanamide backbone with appropriate chloro substitution.

- Coupling of the amine with the propanamide moiety under controlled conditions to yield the target compound.

The tetrahydropyran ring is typically introduced or preserved through selective protection/deprotection strategies, ensuring the integrity of the heterocyclic system throughout the synthesis.

Preparation of the Tetrahydro-2H-pyran-4-yl Amine Intermediate

The tetrahydro-2H-pyran-4-yl moiety is commonly introduced via derivatives such as ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate or 2-(tetrahydro-2H-pyran-4-yl)ethanol. These intermediates are prepared and purified through reduction and esterification steps.

| Starting Material | Reducing Agent | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate | Lithium aluminum hydride (LiAlH4) | Tetrahydrofuran (THF) | 0–20 °C | 0.5–18 h | 66.1–100 | Multiple protocols exist; yields vary with reaction time and temperature; inert atmosphere recommended. |

| Ethyl 2-(4-oxanyl)acetate | Lithium aluminum hydride (LiAlH4) | THF | Reflux | Overnight | 100 | Complete reduction to corresponding alcohol achieved with careful quenching. |

These reductions convert esters to the corresponding alcohols, which can be further functionalized to amines or used directly in amide bond formation.

Formation of the Propanamide Moiety with Chloro Substitution

The propanamide portion, specifically the 2-chloro substituent on the propanamide backbone, is introduced through acylation reactions using chloro-substituted acid derivatives or acid chlorides.

- Use of chloro-substituted propanoyl chloride or equivalent activated species.

- Reaction with the amine intermediate in the presence of a base such as triethylamine.

- Solvents like dry chloroform or dichloromethane under inert atmosphere.

- Temperature control to avoid side reactions, usually room temperature or below.

This step yields the N-substituted propanamide with the chloro group intact on the alpha carbon, critical for the compound's biological activity.

Coupling of Tetrahydro-2H-pyran-4-yl Amine with 2-chloropropanamide

The final step involves coupling the tetrahydro-2H-pyran-4-yl amine with the 2-chloropropanamide derivative.

| Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Comments |

|---|---|---|---|---|---|

| Triethylamine, dry chloroform | CHCl3 | Room temp | 18 h | ~84 | Efficient amidation with good yield; triethylamine acts as base and HCl scavenger. |

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt, NMM | Dry DMF | Room temp | 24–48 h | 14–53 | Carbodiimide coupling with additives to improve selectivity; yields vary with conditions. |

| Acid hydrolysis post-coupling (TFA in DCM) | DCM | 0 °C | 15 min–3 h | 14–95 | Used for deprotection steps when protecting groups are employed on tetrahydropyran ring. |

The choice of coupling method depends on the protecting groups used on the tetrahydropyran ring and the desired stereochemical purity.

Protection and Deprotection Strategies

Due to the sensitivity of the tetrahydro-2H-pyran ring, protecting groups such as tetrahydropyranyl (THP) ethers are often utilized during synthesis to prevent side reactions.

- Protection with THP groups is typically introduced using reagents like THPONH2.

- Deprotection is carried out under mild acidic conditions, often using trifluoroacetic acid (TFA) in dichloromethane (DCM) at low temperatures to avoid cleavage of other sensitive bonds.

- Yields of deprotection steps vary significantly, with competitive hydrolysis of the THP group being a common issue.

Summary Table of Key Preparation Steps and Conditions

| Step | Starting Material/Intermediate | Reagents/Conditions | Solvent | Temp | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Reduction of ester to alcohol | Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate | LiAlH4 | THF | 0–20 °C | 0.5–18 h | 66.1–100 | Inert atmosphere; quenching with water or NaHSO4 required. |

| Amide formation | Tetrahydro-2H-pyran-4-yl amine + 2-chloropropanoyl chloride | Triethylamine base, dry CHCl3 | CHCl3 | RT | 18 h | ~84 | Standard amidation; base scavenges HCl byproduct. |

| Carbodiimide-mediated coupling | Amine + propanamide acid derivatives | EDC, HOBt, NMM | Dry DMF | RT | 24–48 h | 14–53 | Used when protecting groups are present; moderate yields due to competing hydrolysis. |

| Protection of tetrahydropyran | Hydroxyl group on tetrahydropyran ring | THPONH2, EDC, HOBt, NMM | Dry DMF | RT | 5–48 h | 14–53 | Protects ring during coupling reactions; requires subsequent deprotection. |

| Deprotection | THP-protected intermediates | TFA in DCM | DCM | 0 °C | 15 min–3 h | 14–95 | Mild acidic conditions; risk of THP cleavage reduces yield. |

Research Findings and Optimization Notes

- The use of triethylamine in dry chloroform for amidation provides high yields (~84%) with minimal side products, making it a preferred method for coupling the amine and acid chloride.

- Carbodiimide coupling methods (EDC/HOBt) offer versatility for substrates with sensitive functional groups but suffer from lower yields due to side hydrolysis and competing reactions.

- Protection of the tetrahydropyran ring with THP groups is essential for maintaining ring integrity but requires careful control during deprotection to avoid loss of yield.

- Reduction of esters to alcohols using lithium aluminum hydride is well-established, with reaction conditions tailored to optimize yield and minimize over-reduction or side reactions.

- Temperature control during all steps is critical; low temperatures during deprotection and acylation prevent decomposition or unwanted side reactions.

- Purification techniques such as column chromatography and filtration through Celite are standard to isolate pure intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

Reduction: Lithium aluminum hydride or borane can be used as reducing agents under anhydrous conditions.

Major Products Formed

Nucleophilic substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or ethers.

Hydrolysis: The major products are the corresponding carboxylic acid and amine.

Reduction: The major product is the corresponding amine.

Scientific Research Applications

2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has several applications in scientific research:

Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.

Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

Industry: It can be used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide depends on its specific application. In enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding. In receptor binding assays, it may act as an agonist or antagonist, modulating the activity of the receptor.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

(a) 2-Chloro-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)propanamide ()

- Molecular Formula: C₁₁H₂₀ClNO₃

- Average Mass : 249.735 g/mol

- Key Difference : Replaces the ethyl group with a 2-methoxyethyl substituent.

- Impact : The methoxy group increases polarity (logP likely lower than the ethyl analog) and may alter metabolic stability due to ether oxidation susceptibility .

(b) 2-Amino-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide hydrochloride ()

- Molecular Formula : C₁₀H₂₀ClN₃O₂ (hydrochloride salt)

- Key Difference: Substitutes chloro with an amino group and introduces a methyl-THP-methyl linkage.

Data Table: Structural and Physicochemical Properties

Research Findings and Implications

- Synthetic Feasibility : Analogous compounds (e.g., ) utilize THP-containing amines in coupling reactions, suggesting the target compound can be synthesized via similar routes (e.g., CDI-mediated amidation) .

- Biological Potential: The THP group’s role in Pacritinib highlights its utility in drug design for improving pharmacokinetic profiles, though the target compound’s chloro-ethyl motif may require optimization for target engagement .

- Unresolved Questions: Limited data on the target compound’s solubility, stability, and toxicity necessitate further experimental validation.

Biological Activity

2-Chloro-N-ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide is an organic compound that has garnered attention for its potential biological activities. This compound features a chloro group, an ethyl group, and a tetrahydropyran ring attached to a propanamide backbone, which may influence its reactivity and interactions with biological targets. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 205.68 g/mol |

| CAS Number | 2098080-40-9 |

| Appearance | Solid or liquid form |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.

Anticonvulsant Effects

The compound has also been investigated for its anticonvulsant properties. Studies utilizing animal models have demonstrated a reduction in seizure frequency when administered with this compound. The proposed mechanism involves modulation of neurotransmitter release, particularly enhancing GABAergic activity, which is crucial for inhibitory neurotransmission in the central nervous system.

Cytotoxicity and Cancer Research

In cancer research contexts, this compound has shown promise as a cytotoxic agent against various cancer cell lines. For example, a study evaluating its effects on ovarian cancer cells revealed significant reductions in cell viability at certain concentrations. The compound appears to induce apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Ovarian Cancer | 25 | Induction of apoptosis |

| Breast Cancer | 30 | Modulation of cell cycle proteins |

| Leukemia | 20 | Activation of caspases |

The biological activity of this compound is believed to involve several pathways:

- Enzyme Inhibition : The chloro group may facilitate interactions with enzyme active sites, leading to inhibition.

- Receptor Modulation : The compound may act as a ligand for specific receptors, influencing cellular signaling pathways.

- Oxidative Stress Reduction : Preliminary studies suggest that the compound may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress within cells.

Comparative Analysis

When compared to similar compounds such as 2-chloro-N-(tetrahydro-2H-pyran-4-yl)acetamide , the presence of the ethyl group in this compound appears to enhance its biological activity profile. This structural difference may confer unique pharmacological properties that warrant further investigation.

Table 3: Comparison with Similar Compounds

| Compound Name | Antimicrobial Activity | Anticonvulsant Activity | Cytotoxicity IC50 (µM) |

|---|---|---|---|

| This compound | Yes | Yes | 25 |

| 2-Chloro-N-(tetrahydro-2H-pyran-4-yl)acetamide | Moderate | No | 35 |

| N-Ethyl-N-(tetrahydro-2H-pyran-4-yl)propanamide | No | Yes | 40 |

Case Studies

- Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited Gram-positive and Gram-negative bacteria, showing promise for development as a new class of antibiotics.

- Anticonvulsant Research : A research article highlighted its efficacy in reducing seizure activity in rodent models, suggesting further exploration into its potential as a therapeutic agent for epilepsy.

- Cancer Therapeutics : Recent findings indicated that treatment with this compound resulted in significant apoptosis in ovarian cancer cells, making it a candidate for further development in oncology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.